N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20471679
InChI: InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)
SMILES:
Molecular Formula: C41H49FN5O8P
Molecular Weight: 789.8 g/mol

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

CAS No.:

Cat. No.: VC20471679

Molecular Formula: C41H49FN5O8P

Molecular Weight: 789.8 g/mol

* For research use only. Not for human or veterinary use.

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide -

Specification

Molecular Formula C41H49FN5O8P
Molecular Weight 789.8 g/mol
IUPAC Name N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Standard InChI InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)
Standard InChI Key CNFKJHKDSRXNFL-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Introduction

The compound N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a synthetic derivative with notable applications in nucleoside analog research. It is commonly associated with modifications to cytidine, a nucleoside involved in RNA and DNA synthesis. This compound is of interest due to its structural complexity and potential roles in medicinal chemistry, particularly in antiviral and anticancer drug design.

Structural Features

The compound features a modified nucleoside backbone with the following key structural elements:

  • Fluorinated Sugar Ring: The oxolane ring (oxolan) is fluorinated at the 3-position, enhancing its stability and potentially altering biological activity.

  • Bis(aryl)methyl Protection: The sugar's hydroxyl group is protected by a bis(4-methoxyphenyl)-phenylmethoxy group, which is crucial for selective reactivity during synthesis.

  • Acetamide Group: This functional group is attached to the pyrimidine base, influencing solubility and interaction with biological targets.

  • Phosphoramidite Moiety: The presence of a cyanoethoxy-di(propan-2-yl)amino-phosphanyl group suggests its use in oligonucleotide synthesis.

Applications in Research

The compound is primarily studied for its role as a precursor or intermediate in the synthesis of modified nucleosides and oligonucleotides.

  • Antiviral Research:

    • Modified nucleosides like this one are explored as inhibitors of viral replication enzymes, such as reverse transcriptase or RNA polymerase.

    • Fluorination at the sugar moiety enhances resistance to enzymatic degradation.

  • Anticancer Applications:

    • Cytidine analogs are often incorporated into DNA during replication, causing chain termination or mutations that inhibit cancer cell proliferation.

  • Oligonucleotide Synthesis:

    • The phosphoramidite functionality makes it suitable for automated DNA/RNA synthesis techniques.

Synthesis Pathway

The synthesis of this compound involves several key steps:

  • Sugar Derivatization:

    • The oxolane ring is fluorinated and protected using bis(aryl)methyl groups.

  • Base Coupling:

    • The modified sugar is coupled with a pyrimidine base (cytosine derivative), forming the nucleoside core.

  • Acetylation:

    • The amino group on the cytosine ring is acetylated to enhance chemical stability.

  • Phosphoramidite Addition:

    • A phosphoramidite group is introduced for oligonucleotide synthesis compatibility.

Analytical Data

ParameterValue/Observation
NMR SpectroscopyConfirms the presence of fluorine, aromatic protons, and sugar protons
Mass Spectrometry (MS)Molecular ion peak observed at m/z 589
HPLC Purity>98%

Limitations and Future Directions

While promising, the compound faces challenges such as:

  • Limited water solubility due to extensive hydrophobic protection groups.

  • Potential off-target effects in biological systems.

Future research may focus on:

  • Optimizing solubility and bioavailability.

  • Testing its efficacy against specific viral or cancer targets.

This detailed overview highlights the structural features, applications, and research potential of N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide .

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